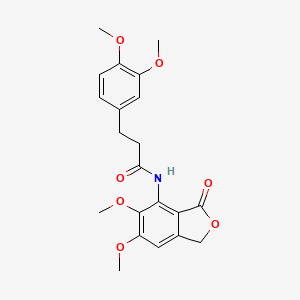![molecular formula C15H15N7O2S B11052514 4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11052514.png)
4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, triazoles, and oxadiazoles. The key steps may involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base.
Attachment of the triazole and oxadiazole groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the cyanide group: This can be achieved through the reaction of the corresponding halide with a cyanide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole and oxadiazole groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole and oxadiazole groups could play a key role in binding to these targets, while the pyridine ring may facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID and 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE are examples of compounds with similar functional groups.
4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE: is similar to other pyridine derivatives that contain triazole and oxadiazole groups.
Uniqueness
The uniqueness of 4-(METHOXYMETHYL)-6-METHYL-2-({[3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1H-1,2,4-TRIAZOL-5-YL]METHYL}SULFANYL)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups and the potential applications that arise from this structure. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C15H15N7O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N7O2S/c1-8-4-10(6-23-3)11(5-16)15(17-8)25-7-12-18-14(20-19-12)13-9(2)21-24-22-13/h4H,6-7H2,1-3H3,(H,18,19,20) |
InChI Key |
CTLGWFSBZXJMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=NC(=NN2)C3=NON=C3C)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


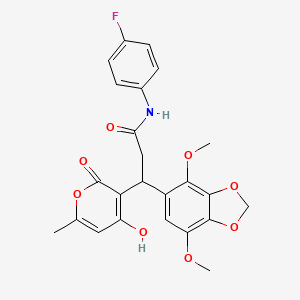
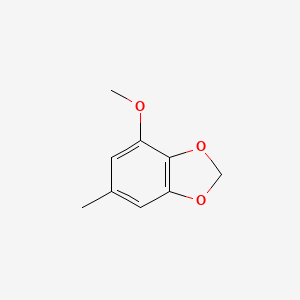
![N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11052440.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052441.png)
![5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11052446.png)
![3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052467.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052470.png)
![1-benzyl-2'-phenyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11052480.png)
![Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate](/img/structure/B11052482.png)
![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)
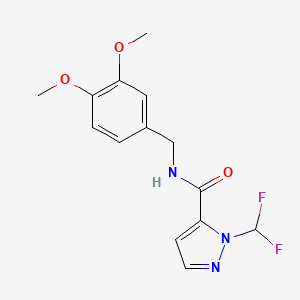
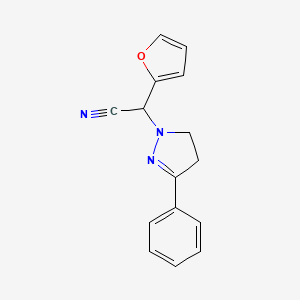
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
